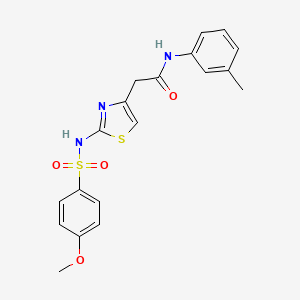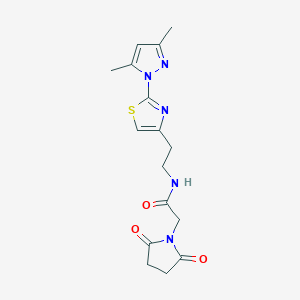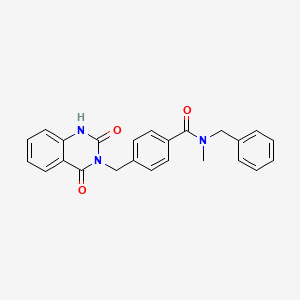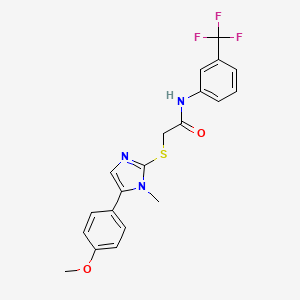
2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide, commonly known as MTASA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MTASA belongs to the class of sulfonamide compounds, which are known for their antibacterial, antifungal, and antitumor properties.
Scientific Research Applications
Anticonvulsant Activity
Compounds containing a sulfonamide thiazole moiety, including those similar to 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide, have been synthesized and evaluated for anticonvulsant activity. Certain derivatives have shown protection against picrotoxin-induced convulsion, suggesting potential applications in epilepsy treatment (Farag et al., 2012).
Antimicrobial Activity
Several studies have reported the synthesis of novel thiazole derivatives with significant antimicrobial properties. These compounds, structurally related to 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide, have exhibited substantial anti-bacterial and anti-fungal activities, indicating their potential as antimicrobial agents (Saravanan et al., 2010).
Antioxidant Activity
Some amidomethane sulfonyl-linked pyrrolyl oxazoles/thiazoles/imidazoles, structurally akin to the compound , have been synthesized and tested for antioxidant activity. Certain derivatives have shown excellent antioxidant activity, potentially greater than standard ascorbic acid (Talapuru et al., 2014).
Anticancer and Antiviral Activities
Research indicates that certain thiazole and acetamide derivatives, related to the compound , have been synthesized and evaluated for their anticancer and antiviral activities. These studies suggest potential applications in treating cancers and viral infections (Havrylyuk et al., 2013).
Anti-Inflammatory Activity
Novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and related compounds have been synthesized and evaluated for their anti-inflammatory activity. These compounds have exhibited significant anti-inflammatory properties, suggesting their potential use in treating inflammation-related conditions (Koppireddi et al., 2013).
Enzyme Inhibition
Studies on compounds structurally similar to 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide have shown their efficacy as enzyme inhibitors. For instance, certain derivatives have been found to be potent urease inhibitors, displaying significant activity and providing insight into potential medical applications (Gull et al., 2016).
Carbonic Anhydrase Inhibition
A series of sulfonamide inhibitors, structurally related to the target compound, have been investigated for their inhibitory action on carbonic anhydrases, showing low nanomolar inhibition KI values. This suggests potential applications in treating various pathologies, including cancer and epilepsy (Carta et al., 2017).
properties
IUPAC Name |
2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-13-4-3-5-14(10-13)20-18(23)11-15-12-27-19(21-15)22-28(24,25)17-8-6-16(26-2)7-9-17/h3-10,12H,11H2,1-2H3,(H,20,23)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPGLLSBFWCVMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-fluorobenzyl)-1-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2355559.png)


![Methyl 4-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2355565.png)
![4-cyano-N-[(1-methylpiperidin-4-yl)methyl]benzamide](/img/structure/B2355566.png)
![ethyl 3-{[(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}benzoate](/img/structure/B2355568.png)


![tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate hemioxalate](/img/structure/B2355573.png)



![N-(3-methoxybenzyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2355578.png)
